molecular formula C10H9NO B3055348 Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one CAS No. 64053-78-7

Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one

Cat. No.: B3055348
CAS No.: 64053-78-7
M. Wt: 159.18 g/mol
InChI Key: JFGZKZGGDVMKDC-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one is a spirocyclic compound featuring a cyclopropane ring fused to an indole-3-one scaffold. Its unique structure combines the strain of a cyclopropane with the aromatic indole system, enabling diverse reactivity and biological activity. First synthesized by Kawada et al. (1981), the compound is prepared via cyclopropanation of indole derivatives using brominated sulfonium salts . This method yields a strained spiro system that serves as a precursor for further functionalization, including ring-expansion reactions and cross-coupling transformations .

Key structural attributes include:

  • Spiro-junction: The cyclopropane ring is fused at the indole’s C2 position, creating a rigid, non-planar framework.
  • Reactivity: The cyclopropane’s strain drives ring-opening or expansion reactions, while the indole-3-one moiety participates in hydrogen bonding and electrophilic substitutions .
  • Biological relevance: Early studies identified antimicrobial and antitumor activities, likely due to interactions with cellular targets like enzymes or DNA .

Properties

IUPAC Name

spiro[1H-indole-2,1'-cyclopropane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-9-7-3-1-2-4-8(7)11-10(9)5-6-10/h1-4,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGZKZGGDVMKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214193
Record name Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64053-78-7
Record name Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064053787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one typically involves multiple steps. One common method starts with the condensation of anthranilic acid with α-bromo-γ-butyrolactone, followed by spiroannelation with acetic anhydride and triethylamine, and subsequent decarboxylation in the presence of sodium chloride . This method yields the desired spirocompound in good yield.

Industrial Production Methods

While specific industrial production methods for Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Reactions: Common electrophiles such as halogens and acids.

    Nucleophilic Reactions: Nucleophiles like amines and alcohols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic reactions may introduce halogen atoms into the molecule, while nucleophilic reactions may result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Mechanism of Action

The mechanism of action of Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one involves its interaction with various molecular targets. The cyclopropane ring’s strain and the indole moiety’s electronic properties contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Ring Size : Smaller spiro rings (e.g., cyclopropane) increase molecular strain, enhancing reactivity for ring-opening or expansion . Larger rings (e.g., cyclopentane) reduce strain but improve metabolic stability .
  • Substituents : Oxygen-containing spiro rings (e.g., dioxolane) confer polarity and hydrogen-bonding capacity, influencing pharmacokinetics .
  • Synthetic Efficiency : Brominated sulfonium salts enable one-pot cyclopropanation of indoles (~70% yield) , while Friedländer condensations for quinazoline derivatives require harsher conditions and lower yields (~50%) .

Key Observations :

  • Target Specificity: The parent spirocyclopropane-indolone shows broad-spectrum antimicrobial activity, likely due to DNA intercalation , while its 1,3'-cyclopropane analog exhibits nanomolar PLK4 inhibition due to optimized steric fit in kinase pockets .
  • Pharmacological Profiles : Oxygen-containing spiro derivatives (e.g., dioxolanes) target CNS receptors (e.g., GABA), whereas quinazoline-based spiro compounds act on enzymes like topoisomerases .
  • Discrepancies in Data: Variations in MIC values for the parent compound are noted across studies, possibly due to differences in bacterial strains or assay protocols .

Biological Activity

Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one is a bicyclic compound notable for its unique spiro structure, which combines a cyclopropane ring with an indole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and case studies.

Synthesis

The synthesis of this compound typically involves cyclopropanation reactions. Various synthetic strategies have been explored to enhance yield and selectivity. For example, recent studies have utilized tosylhydrazone salts for metal-free diastereoselective cyclopropanation, achieving high yields in the production of related compounds with promising biological activities .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this scaffold demonstrated IC50 values less than 10 μM against various cancer cell lines, including DU-145 (prostate cancer), HeLa (cervical cancer), and A-549 (lung cancer) .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)
3bDU-145<10
3iHeLa<10
3jA-549<10

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, certain derivatives have demonstrated notable anti-inflammatory and analgesic activities. A study reported that specific substituents on the benzene ring significantly influenced these effects, suggesting a strong correlation between structure and biological activity .

Table 2: Biological Activities of Selected Derivatives

CompoundActivity TypeEffectiveness
4aAnti-inflammatorySignificant
4bAnalgesicModerate

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at various positions on the indole and cyclopropane rings can dramatically alter the biological activity of these compounds. For example, the introduction of electron-withdrawing groups on the benzene ring has been shown to enhance anticancer potency .

Key Findings:

  • Electron-Withdrawing Groups: Increase potency against cancer cell lines.
  • Hydrophobic Substituents: Correlate with enhanced anti-inflammatory effects.

Case Study 1: Anticancer Efficacy

In a controlled study evaluating the efficacy of this compound derivatives against cancer xenografts in mice, significant tumor growth inhibition was observed. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: In Vivo Anti-inflammatory Activity

A separate study assessed the analgesic properties of selected derivatives in a rat model. The results indicated that certain compounds significantly reduced pain responses compared to control groups, supporting their potential as therapeutic agents for inflammatory conditions .

Q & A

Q. How to design a SAR study for spirocyclopropane-indole antivirals?

  • Methodological Answer :
  • Core scaffold diversification : Synthesize derivatives with varied substituents (e.g., –F, –CH₃, –OCH₃) at the indole 5- and 6-positions .
  • Enzymatic assays : Test inhibition of viral polymerases (e.g., HIV RT) using fluorescence-based protocols .
  • Resistance profiling : Passage viruses under sublethal compound concentrations to assess mutation-driven resistance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one
Reactant of Route 2
Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one

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